molecular formula C5H11ClO3S B2609120 Ethyl 3-chloropropane-1-sulfonate CAS No. 2102412-63-3

Ethyl 3-chloropropane-1-sulfonate

Cat. No.: B2609120
CAS No.: 2102412-63-3
M. Wt: 186.65
InChI Key: GFXZYSIVMFUDAB-UHFFFAOYSA-N
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Description

Ethyl 3-chloropropane-1-sulfonate is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is characterized by the presence of a sulfonate group attached to a chlorinated propane chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloropropane-1-sulfonate can be synthesized through the reaction of ethyl alcohol with 3-chloropropane-1-sulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through techniques such as flash chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloropropane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-chloropropane-1-sulfonate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying biological pathways.

    Medicine: Potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-chloropropane-1-sulfonate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorine atom. This allows it to form covalent bonds with various nucleophilic species, facilitating its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloropropane-1-sulfonate
  • Propyl 3-chloropropane-1-sulfonate
  • Butyl 3-chloropropane-1-sulfonate

Uniqueness

This compound is unique due to its specific chain length and the presence of the ethyl group, which can influence its reactivity and solubility compared to its methyl, propyl, and butyl analogs .

Properties

IUPAC Name

ethyl 3-chloropropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXZYSIVMFUDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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